卡比多巴乙酯

描述

Carbidopa Ethyl Ester is an impurity standard of Carbidopa . It is chemically a decarboxylase inhibitor . Carbidopa does not directly treat the symptoms of Parkinson’s disease but enhances the effectiveness of levodopa, a precursor to dopamine . It is used in the management and treatment of Parkinson’s disease (PD) and is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in PD .

Molecular Structure Analysis

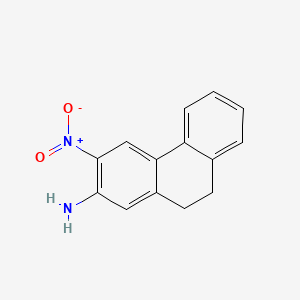

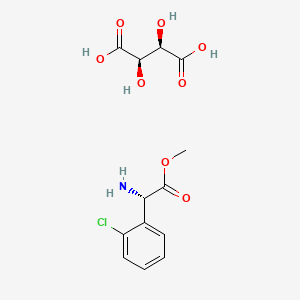

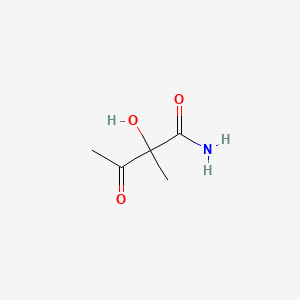

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its IUPAC name is ethyl 3- (3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate . The molecular weight is 254.28 g/mol .Chemical Reactions Analysis

Esters, including Carbidopa Ethyl Ester, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .科学研究应用

帕金森病的管理

卡比多巴乙酯主要用于帕金森病的管理 . 它阻止左旋多巴在中枢神经系统 (CNS) 外转化为多巴胺,从而抑制左旋多巴在帕金森病的管理过程中对 CNS 外器官的不良副作用 .

T 细胞活化的抑制

研究表明卡比多巴乙酯可以在体外和体内抑制 T 细胞活化 . 这种特性可能被用来减轻动物模型中的实验性自身免疫性脑脊髓炎 (EAE) 和胶原诱导性关节炎等疾病 .

自身免疫的抑制

卡比多巴乙酯已被发现可以抑制自身免疫 . 这可能在治疗自身免疫性疾病方面具有潜在的治疗应用 .

药物生产中的中间体

卡比多巴乙酯通常用作生产卡比多巴的中间体,卡比多巴是一种用于治疗帕金森病的药物 . 它在卡比多巴的合成过程中被添加到反应混合物中,以促进最终产物的形成 .

基于色谱法的分析方法

作用机制

Target of Action

Carbidopa Ethyl Ester primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, Carbidopa Ethyl Ester prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier .

Mode of Action

Carbidopa Ethyl Ester, like Carbidopa, acts as a peripheral DDC inhibitor . This property is significant as it allows a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect, instead of being peripherally metabolized into substances unable to cross said barrier .

Biochemical Pathways

Carbidopa Ethyl Ester affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, it prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa to cross the blood-brain barrier and be converted to dopamine within the brain .

Pharmacokinetics

Carbidopa, a closely related compound, is characterized by several factors: erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier . In patients with response fluctuations to levodopa, the concentration-effect curve becomes steeper and shifts to the right compared with patients with stable response .

Result of Action

The primary result of Carbidopa Ethyl Ester’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine concentration . This can alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease . Additionally, Carbidopa has been shown to inhibit T cell activation, suggesting potential therapeutic use in suppression of T cell mediated pathologies .

Action Environment

The action environment of Carbidopa Ethyl Ester is primarily the peripheral body systems outside the blood-brain barrier, where it inhibits DDC It’s worth noting that the synthesis process of carbidopa avoids the use of reagents such as sodium cyanate which have great harm to the environment .

生化分析

Biochemical Properties

Carbidopa Ethyl Ester interacts with the enzyme AADC, inhibiting its activity . This inhibition prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

Carbidopa Ethyl Ester, similar to Carbidopa, may have significant effects on various types of cells. For instance, Carbidopa has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that Carbidopa Ethyl Ester might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Carbidopa Ethyl Ester’s mechanism of action is likely similar to that of Carbidopa. Carbidopa inhibits AADC, which in turn inhibits the peripheral metabolism of levodopa . This allows more levodopa, a dopamine precursor, to reach the brain where it is converted into dopamine .

Dosage Effects in Animal Models

Studies on Carbidopa have shown that it mitigates experimental autoimmune encephalitis and collagen-induced arthritis in animal models .

Metabolic Pathways

Carbidopa Ethyl Ester is involved in the metabolic pathway of levodopa, acting as an inhibitor of AADC . This prevents the conversion of levodopa to dopamine outside the central nervous system, reducing the unwanted side effects of levodopa on organs located outside of the central nervous system .

Transport and Distribution

Carbidopa Ethyl Ester, like Carbidopa, is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .

Subcellular Localization

Studies on Carbidopa have shown that treatment of ER-positive cells with Carbidopa promoted nuclear localization of AhR .

属性

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-71-3 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)